Myristoyl coenzyme A (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl coenzyme A (triammonium) is a long-chain acyl-coenzyme A, specifically the activated form of myristic acid (a 14-carbon saturated fatty acid) linked to coenzyme A. This compound plays a crucial role in lipid metabolism and protein modification processes, particularly in protein myristoylation, where it serves as a substrate for the enzyme N-myristoyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl coenzyme A (triammonium) typically involves the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of myristoyl coenzyme A (triammonium) often employs enzymatic methods, utilizing acyl-CoA synthetase enzymes to catalyze the formation of the compound from myristic acid and coenzyme A. This method is preferred for its specificity and efficiency .
Types of Reactions:
Oxidation: Myristoyl coenzyme A can undergo oxidation reactions, particularly in metabolic pathways where it is converted into other metabolites.
Reduction: It can be reduced to form myristic acid and coenzyme A.
Substitution: The myristoyl group can be transferred to proteins via N-myristoylation, a substitution reaction catalyzed by N-myristoyltransferase.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and enzymes like acyl-CoA oxidase.
Reduction: Reducing agents such as NADPH can facilitate the reduction process.
Substitution: N-myristoyltransferase catalyzes the transfer of the myristoyl group to the N-terminal glycine residue of target proteins.
Major Products:
Oxidation: Produces metabolites involved in fatty acid metabolism.
Reduction: Yields myristic acid and coenzyme A.
Substitution: Results in myristoylated proteins, which are crucial for various cellular functions.
Scientific Research Applications
Myristoyl coenzyme A (triammonium) has diverse applications in scientific research:
Chemistry: Used as a substrate in studies of lipid metabolism and enzymatic activity.
Biology: Plays a role in protein modification, affecting protein function and localization.
Medicine: Investigated for its role in diseases related to lipid metabolism and protein mislocalization.
Industry: Utilized in the production of bioactive compounds and as a biochemical reagent .
Mechanism of Action
The primary mechanism of action of myristoyl coenzyme A (triammonium) involves its role as a substrate for N-myristoyltransferaseThis modification affects protein stability, localization, and interactions, playing a crucial role in signal transduction and cellular regulation .
Comparison with Similar Compounds
Palmitoyl coenzyme A: Another long-chain acyl-coenzyme A, derived from palmitic acid.
Stearoyl coenzyme A: Derived from stearic acid, involved in similar metabolic pathways.
Uniqueness: Myristoyl coenzyme A (triammonium) is unique due to its specific role in N-myristoylation, a modification that is essential for the function of many proteins involved in signal transduction and immune responses.
Properties
Molecular Formula |
C35H71N10O17P3S |
---|---|
Molecular Weight |
1029.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane |
InChI |
InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3/t24-,28-,29-,30+,34-;;;/m1.../s1 |
InChI Key |
DSAPDQDCGNIALG-HWJSJFDLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.